molecular formula C26H40N4 B13396046 1-[1-(1-methylcyclooctyl)piperidin-4-yl]-2-piperidin-3-ylbenzimidazole

1-[1-(1-methylcyclooctyl)piperidin-4-yl]-2-piperidin-3-ylbenzimidazole

Cat. No.: B13396046
M. Wt: 408.6 g/mol
InChI Key: CYYNMPPFEJPBJD-UHFFFAOYSA-N
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Description

1-[1-(1-methylcyclooctyl)piperidin-4-yl]-2-piperidin-3-ylbenzimidazole is a novel non-peptide compound known for its potent anxiolytic properties. This compound has been studied for its potential therapeutic applications, particularly in the treatment of anxiety disorders .

Preparation Methods

The synthesis of 1-[1-(1-methylcyclooctyl)piperidin-4-yl]-2-piperidin-3-ylbenzimidazole involves a series of chemical reactions starting from benzimidazole derivatives. The synthetic route typically includes the following steps :

    Formation of the benzimidazole core: This is achieved through the condensation of o-phenylenediamine with a carboxylic acid derivative.

    Substitution reactions: The benzimidazole core undergoes substitution reactions to introduce the piperidinyl groups at the 1 and 2 positions.

Chemical Reactions Analysis

1-[1-(1-methylcyclooctyl)piperidin-4-yl]-2-piperidin-3-ylbenzimidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl groups, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .

Properties

IUPAC Name

1-[1-(1-methylcyclooctyl)piperidin-4-yl]-2-piperidin-3-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40N4/c1-26(15-7-3-2-4-8-16-26)29-18-13-22(14-19-29)30-24-12-6-5-11-23(24)28-25(30)21-10-9-17-27-20-21/h5-6,11-12,21-22,27H,2-4,7-10,13-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYNMPPFEJPBJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCCCC1)N2CCC(CC2)N3C4=CC=CC=C4N=C3C5CCCNC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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